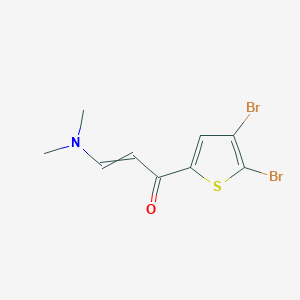![molecular formula C20H13Cl2N3O B7786065 (3Z)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786065.png)
(3Z)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified by the Chemical Abstracts Service (CAS) number 5902685 is a chemical entity with various applications in scientific research and industry. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in multiple fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically involves the use of organic solvents and catalysts to facilitate the reaction. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound is carried out using large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
(3Z)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
科学研究应用
(3Z)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe to study biological processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3Z)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its chemical structure and the biological system in which it is used. Detailed studies on its mechanism of action can provide insights into its effects at the molecular level .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
属性
IUPAC Name |
(3Z)-3-[(3,4-dichlorophenyl)hydrazinylidene]-1-phenylindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-16-11-10-13(12-17(16)22)23-24-19-15-8-4-5-9-18(15)25(20(19)26)14-6-2-1-3-7-14/h1-12,23H/b24-19- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOPEZGJGBWELB-CLCOLTQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NNC4=CC(=C(C=C4)Cl)Cl)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/NC4=CC(=C(C=C4)Cl)Cl)/C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide](/img/structure/B7785982.png)
![N-[[1-amino-2-(4-fluorophenoxy)ethylidene]amino]pyridine-4-carboxamide](/img/structure/B7785988.png)
![N-[[1-amino-2-(4-fluorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B7785990.png)
![N-(2,4-dichlorophenyl)-2-oxo-2-[2-[(Z)-(3-oxo-2-benzofuran-1-ylidene)methyl]hydrazinyl]acetamide](/img/structure/B7785998.png)
![2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]methylidene]cyclohexane-1,3-dione](/img/structure/B7785999.png)
![1-[Amino(phenyl)methylidene]-3-phenylthiourea](/img/structure/B7786017.png)
![(5Z)-2-(hydroxyamino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B7786020.png)

![methyl 2-[[(Z)-[5-oxo-1-phenyl-3-(trifluoromethyl)pyrazol-4-ylidene]methyl]amino]acetate](/img/structure/B7786032.png)
![1-[[(2,4-Dichlorophenyl)methoxyamino]methylidene]-3-(4-fluorophenyl)thiourea](/img/structure/B7786040.png)
![dimethyl (2E)-2-[(3-methoxyphenyl)hydrazinylidene]-3-oxopentanedioate](/img/structure/B7786043.png)
![(3Z)-3-[(4-methoxyphenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786050.png)
![(3Z)-3-[(2-methylphenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786059.png)
![(3Z)-3-[(4-methylphenyl)hydrazinylidene]-1-phenylindol-2-one](/img/structure/B7786062.png)
